2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride
Description
Chemical Identity: The compound 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol hydrochloride (CAS: 521284-22-0) is a chiral molecule with an (R)-configuration, as confirmed by its IUPAC name (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride . Structurally, it consists of a phenylethanol backbone linked to a 4-aminophenethylamine group via an ethylamino bridge, with a hydrochloride salt enhancing solubility.
Properties
Molecular Formula |
C16H21ClN2O |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14;/h1-9,16,18-19H,10-12,17H2;1H |
InChI Key |
QILVTBCJVNFIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Tosylate Displacement
Chloroethylamine Alkylation
- Combine R-2-(aminomethyl)benzyl alcohol with 4-(2-chloroethyl)aniline in methanol.
- Conditions : 60–65°C for 1–48 hours, yielding 75–88% product.
Analytical Data Comparison
Critical Process Considerations
- Chiral Integrity : Use of R-mandelic acid ensures enantiomeric excess >99%.
- Purification : Recrystallization from methanol-isopropanol mixtures removes residual impurities.
- Safety : Organic hydrogen donors (e.g., ammonium formate) reduce explosion risks vs. H₂ gas.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have significant applications in different fields of research .
Scientific Research Applications
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₆H₂₀ClN₂O
- Appearance : White to off-white crystalline powder (99% purity) .
- Key Functional Groups: Primary amine (4-aminophenyl), secondary alcohol (phenylethanol), and tertiary amine (ethylamino bridge).
Applications :
Primarily used as an intermediate in synthesizing mirabegron , a β₃-adrenergic receptor agonist for overactive bladder treatment . Its chiral (R)-configuration is critical for biological activity, as enantiomeric purity often dictates receptor binding efficacy .
Comparison with Structurally Similar Compounds
2-(Ethylamino)-1-(3-methylphenyl)propan-1-one Hydrochloride (Compound 4)
- Key Differences: Functional Group: Ketone vs. ethanol in the target compound. Hydrogen Bonding: Exhibits distinct hydrogen-bond geometry (Table 5 in ), affecting crystallinity and solubility. Bioactivity: As a synthetic cathinone, it likely targets monoamine transporters, unlike the mirabegron intermediate’s β₃-adrenergic specificity.
2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride
- Structure: Nitro group replaces the amino group on the phenyl ring (CAS: 521284-21-9) .
- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing basicity and altering reactivity in synthetic pathways. Stability: Nitro groups may confer photolytic instability compared to the amino derivative .
Ritodrine Hydrochloride
- Structure: Contains 4-hydroxyphenyl and propanol moieties (CAS: 23239-51-2) .
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-[2-(4-Aminophenyl)ethylamino]-1-phenylethanol;hydrochloride, also known as (R)-2-((4-aminophenethyl)amino)-1-phenylethanol hydrochloride, is a compound with significant biological activity, primarily recognized as an intermediate in the synthesis of the pharmaceutical agent Mirabegron, which is used to treat overactive bladder. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (R)-2-((4-aminophenethyl)amino)-1-phenylethan-1-ol hydrochloride
- CAS Number : 521284-22-0
- Molecular Formula : C16H21ClN2O
- Molecular Weight : 292.81 g/mol
- Purity : Typically >95% .
The compound acts primarily as a β3 adrenergic receptor agonist. This mechanism is crucial for its therapeutic effects in managing urinary incontinence by relaxing the bladder muscle. The activation of β3 receptors leads to increased bladder capacity and reduced frequency of contractions, which is beneficial for patients with overactive bladder syndrome .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Clinical Efficacy : A study indicated that Mirabegron, which utilizes this compound as an intermediate, significantly improved bladder control in patients compared to placebo, showcasing a reduction in urgency and frequency of urination .
- Safety Assessments : Safety data sheets reveal potential risks associated with prolonged exposure, including reproductive toxicity and skin sensitization . Research emphasizes the importance of handling this compound with care in laboratory settings.
- Pharmacokinetics : The pharmacokinetic profile indicates that after administration, the compound is rapidly absorbed and metabolized, with a half-life conducive to once-daily dosing regimens for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For example, coupling 4-aminophenethylamine with a phenylethanol derivative under controlled pH (7–9) using sodium cyanoborohydride as a reducing agent . Purity optimization involves column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR (DMSO-d6) to verify amine proton signals (δ 2.8–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). FT-IR confirms N–H stretching (3200–3400 cm) and C–Cl bonds (600–800 cm) .
- Thermal Stability : TGA/DSC analysis under nitrogen atmosphere (heating rate 10°C/min) reveals decomposition temperatures >200°C, critical for storage guidelines .
Q. What solvent systems are suitable for stability studies of this hydrochloride salt?
- Methodological Answer : Aqueous buffers (pH 4–6) and polar aprotic solvents (DMSO, DMF) are optimal. Avoid basic conditions (pH >8) to prevent freebase precipitation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:
- Positive Controls : Compare with known adrenergic agonists/antagonists (e.g., clonidine) in receptor-binding assays .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC/IC values across ≥3 independent replicates .
- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries for statistical validation .
Q. What in vitro models are appropriate for studying its pharmacokinetic properties?
- Methodological Answer :
- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, ) to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Intrinsic clearance (Cl) <15 µL/min/mg suggests favorable metabolic profiles .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
